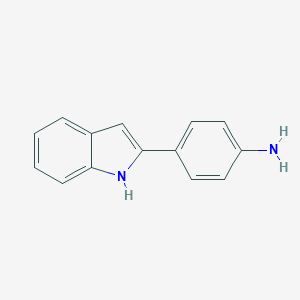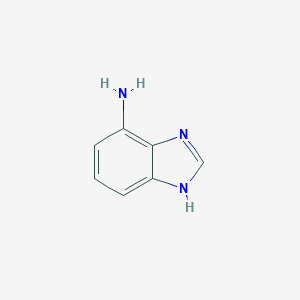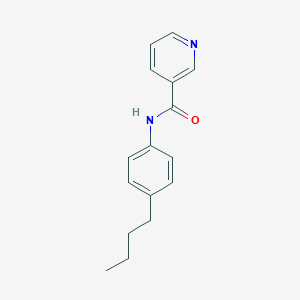
N-(4-butylphenyl)pyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-butylphenyl)pyridine-3-carboxamide, also known as BPC-157, is a synthetic peptide that has been studied for its potential therapeutic effects. It is composed of 15 amino acids and has a molecular weight of 1419.535 g/mol. BPC-157 has been found to have various biochemical and physiological effects, making it a promising candidate for further research.
Mecanismo De Acción
The exact mechanism of action of N-(4-butylphenyl)pyridine-3-carboxamide is not fully understood. However, it has been suggested that it may promote angiogenesis, stimulate the production of growth factors, and modulate the immune system. N-(4-butylphenyl)pyridine-3-carboxamide has also been shown to have anti-inflammatory effects and may protect against oxidative stress.
Efectos Bioquímicos Y Fisiológicos
N-(4-butylphenyl)pyridine-3-carboxamide has been found to have various biochemical and physiological effects. It has been shown to promote the healing of gastric ulcers, improve tendon and ligament healing, and enhance neurological function after traumatic brain injury. N-(4-butylphenyl)pyridine-3-carboxamide has also been found to have anti-inflammatory effects and may protect against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(4-butylphenyl)pyridine-3-carboxamide is that it can be synthesized using SPPS techniques, making it relatively easy to obtain in pure form. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.
Direcciones Futuras
There are several future directions for research on N-(4-butylphenyl)pyridine-3-carboxamide. One area of interest is its potential use in the treatment of inflammatory bowel disease. Another area of interest is its potential use in the treatment of central nervous system disorders such as traumatic brain injury and stroke. Additionally, further research is needed to fully understand the mechanism of action of N-(4-butylphenyl)pyridine-3-carboxamide and its potential therapeutic applications.
Métodos De Síntesis
N-(4-butylphenyl)pyridine-3-carboxamide can be synthesized using solid-phase peptide synthesis (SPPS) techniques. The process involves the stepwise addition of protected amino acids to a resin-bound peptide chain, followed by deprotection and cleavage from the resin. The resulting crude peptide is then purified using high-performance liquid chromatography (HPLC) to obtain a pure product.
Aplicaciones Científicas De Investigación
N-(4-butylphenyl)pyridine-3-carboxamide has been studied for its potential therapeutic effects in various conditions such as inflammatory bowel disease, tendon and ligament injuries, and central nervous system disorders. In animal studies, N-(4-butylphenyl)pyridine-3-carboxamide has been shown to accelerate the healing of gastric ulcers, promote tendon and ligament healing, and improve neurological function after traumatic brain injury.
Propiedades
Número CAS |
75075-27-3 |
|---|---|
Nombre del producto |
N-(4-butylphenyl)pyridine-3-carboxamide |
Fórmula molecular |
C16H18N2O |
Peso molecular |
254.33 g/mol |
Nombre IUPAC |
N-(4-butylphenyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C16H18N2O/c1-2-3-5-13-7-9-15(10-8-13)18-16(19)14-6-4-11-17-12-14/h4,6-12H,2-3,5H2,1H3,(H,18,19) |
Clave InChI |
UGTKORWNEHKRJF-UHFFFAOYSA-N |
SMILES |
CCCCC1=CC=C(C=C1)NC(=O)C2=CN=CC=C2 |
SMILES canónico |
CCCCC1=CC=C(C=C1)NC(=O)C2=CN=CC=C2 |
Otros números CAS |
75075-27-3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



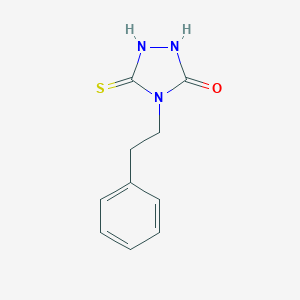
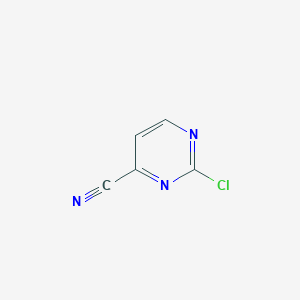
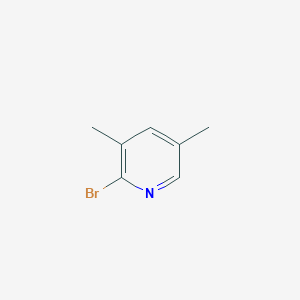
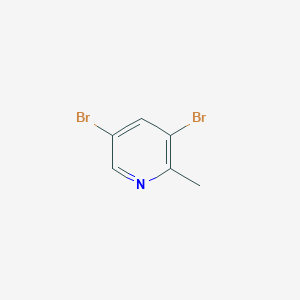
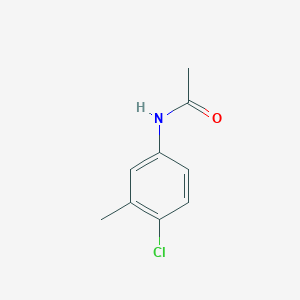
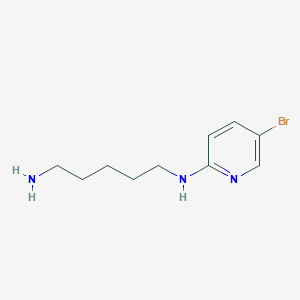
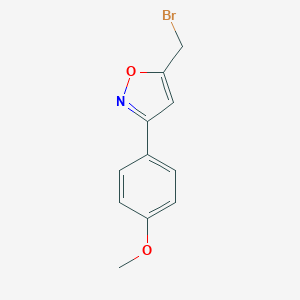
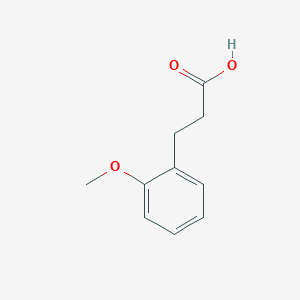
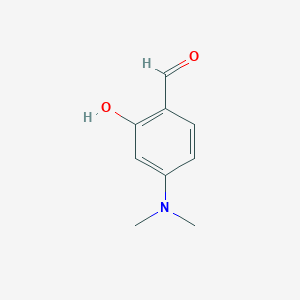
![2-[(E)-2-quinolin-4-ylethenyl]aniline](/img/structure/B180966.png)
![4-[(E)-2-quinolin-8-ylethenyl]aniline](/img/structure/B180969.png)
![4-[(E)-2-quinolin-7-ylethenyl]aniline](/img/structure/B180970.png)
